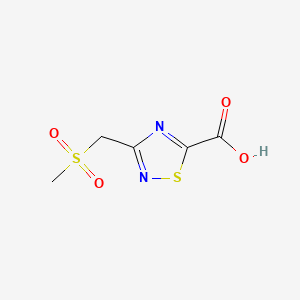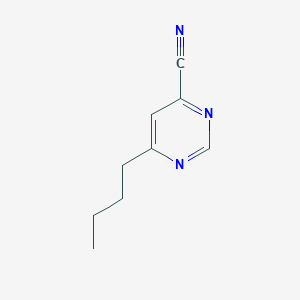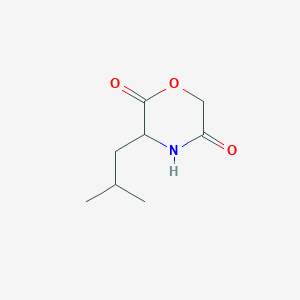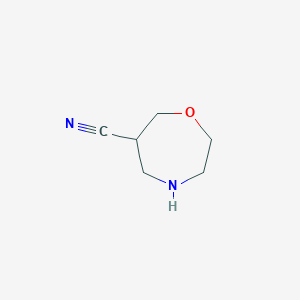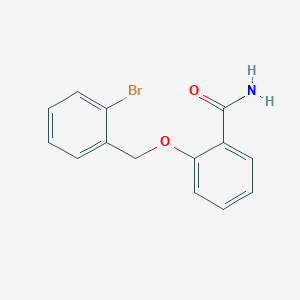
2-((2-Bromobenzyl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Bromobenzyl)oxy)benzamide is an organic compound that features a benzamide core with a 2-bromobenzyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromobenzyl)oxy)benzamide typically involves the reaction of 2-bromobenzyl alcohol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Bromobenzyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl ether derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Bromine oxide derivatives.
Reduction: Benzyl ether derivatives.
Substitution: Azide or thiol-substituted benzamides.
Applications De Recherche Scientifique
2-((2-Bromobenzyl)oxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((2-Bromobenzyl)oxy)benzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The benzamide core can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Bromobenzyl)oxy)benzamide
- 2-((2-Chlorobenzyl)oxy)benzamide
- 2-((2-Fluorobenzyl)oxy)benzamide
Uniqueness
2-((2-Bromobenzyl)oxy)benzamide is unique due to the presence of the bromine atom at the 2-position, which can significantly influence its reactivity and binding properties. Compared to its chlorinated and fluorinated analogs, the bromine atom provides different electronic and steric effects, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C14H12BrNO2 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H2,16,17) |
Clé InChI |
BVVZRWTVKDMLCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
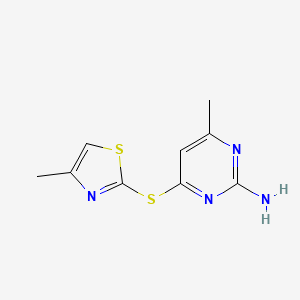
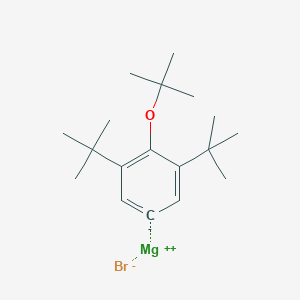
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
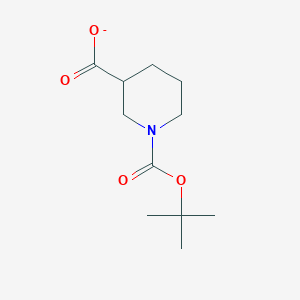
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
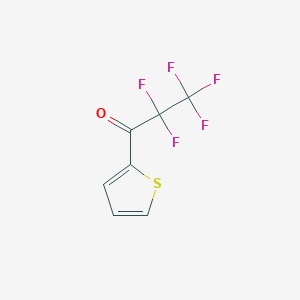
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
